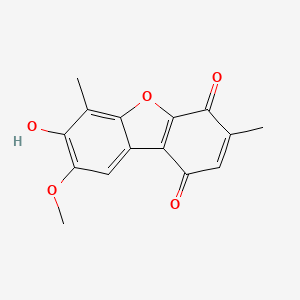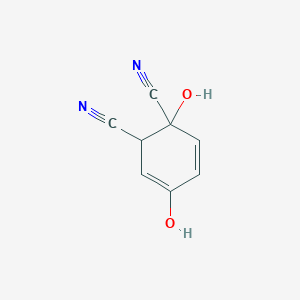
3-(4-Hydroxy)phenoxy-N-methylmorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the phenolic group: This step usually involves the use of phenol derivatives and coupling reactions to attach the phenolic group to the tetracyclic core.
Final modifications: These include methylation and other functional group modifications to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
3-(4-Hydroxy)phenoxy-N-methylmorphinan has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and synthetic pathways.
Biology: The compound’s biological activities are of interest for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific receptors.
Industry: It may be used in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Levallorphan: A structurally similar compound with known biological activities.
Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.
Uniqueness
3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27NO2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |
InChI |
InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1 |
InChI Key |
AYBKLSNGMJWPLR-MDNUFGMLSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
Synonyms |
3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)




![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)




